4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-16(12-3-4-12)10-25-14-7-5-13(6-8-14)18(23)21-19-20-15(11-26-19)17-2-1-9-24-17/h1-2,5-9,11-12H,3-4,10H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJPYHSDHHECQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the cyclopropyl-2-oxoethoxy group: This can be synthesized by reacting cyclopropyl ketone with ethylene glycol under acidic conditions to form the corresponding acetal, followed by oxidation to yield the desired oxoethoxy group.
Synthesis of the furan-2-yl thiazole: This can be prepared by reacting 2-bromo furan with thiourea under basic conditions to form the thiazole ring.
Coupling of the benzamide: The final step involves coupling the cyclopropyl-2-oxoethoxy group and the furan-2-yl thiazole with a benzamide precursor using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The oxo group can be reduced to form the corresponding alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its structural complexity and possible biological activity.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(2-oxoethoxy)-N-(4-(furan-2-yl)thiazol-2-yl)benzamide: Lacks the cyclopropyl group.
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiazol-2-yl)benzamide: Lacks the furan ring.
4-(2-cyclopropyl-2-oxoethoxy)-N-(4-(furan-2-yl)benzamide: Lacks the thiazole ring.
Uniqueness
The presence of both the furan and thiazole rings, along with the cyclopropyl-2-oxoethoxy group, makes 4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide unique. This structural complexity may confer unique biological activities and properties compared to similar compounds.
Biological Activity
4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The compound features a benzamide core with a cyclopropyl substituent and a furan ring attached to a thiazole moiety. The synthesis typically involves several steps:
- Formation of the Benzamide Core : This is achieved by reacting substituted benzoic acid with an amine under dehydrating conditions.
- Introduction of the Cyclopropyl Group : Cyclopropyl groups may be introduced via cyclopropanation reactions using reagents like diazomethane.
- Attachment of the Furan and Thiazole Rings : These can be introduced through nucleophilic substitution reactions involving appropriate derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that it may modulate the activity of specific enzymes or receptors involved in signaling pathways or metabolic processes.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, potentially making it useful in treating infections.
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
Detailed Research Findings
- Antimicrobial Studies : In a study evaluating the antimicrobial properties, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Cancer Research : A series of experiments conducted on various cancer cell lines revealed that the compound could effectively induce cell death through mechanisms involving mitochondrial dysfunction and caspase activation.
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases.
Q & A
Q. Critical Parameters :
- Temperature Control : Maintain 0–5°C during amide coupling to minimize racemization .
- Solvent Selection : Use anhydrous DMF for moisture-sensitive steps; switch to ethanol/water mixtures for recrystallization .
- Catalyst Optimization : Employ Pd/C (10% w/w) for hydrogenation of nitro groups if intermediates require reduction .
- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate >95% pure product .
Troubleshooting : Low yields may arise from incomplete amine activation—pre-activate carboxylic acids with HOBt to enhance coupling efficiency .
Advanced: How to resolve contradictions in biological activity data across studies?
Q. Methodological Approaches :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
- Analytical Cross-Validation : Compare HPLC purity profiles to rule out batch-specific impurities .
- Dose-Response Curves : Perform EC/IC studies in triplicate to assess reproducibility (e.g., IC variability <10% indicates reliable bioactivity) .
Case Study : Discrepancies in enzyme inhibition (e.g., PFOR vs. kinase targets) may arise from assay conditions—validate via isothermal titration calorimetry (ITC) to measure binding affinity directly .
Advanced: What strategies identify biological targets of this compound?
Q. Target Identification Workflow :
- Molecular Docking : Screen against protein databases (PDB) using AutoDock Vina; prioritize targets with binding energy < -8.0 kcal/mol (e.g., PFOR enzyme, ΔG = -9.2 kcal/mol) .
- Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates to isolate binding proteins (e.g., detected via SDS-PAGE/MS) .
- CRISPR Knockout : Validate target relevance by silencing candidate genes (e.g., PFOR) and assessing loss of compound efficacy .
Advanced: How can structural modifications enhance bioactivity?
Q. Structure-Activity Relationship (SAR) Insights :
- Thiazole Substitutions : Replace furan-2-yl with pyridyl groups to improve water solubility (logP reduction from 3.1 to 2.4) .
- Side Chain Optimization : Introduce electron-withdrawing groups (e.g., -CF) on the benzamide to enhance enzyme inhibition (e.g., 20% increase in PFOR inhibition) .
- Ether Linker Alternatives : Replace cyclopropane with spirocyclic ethers to reduce metabolic clearance (t increase from 2.3 to 5.7 hours in microsomes) .
Validation : Test derivatives in murine models for pharmacokinetic profiling (e.g., AUC and C improvements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
